Researchers investigating non-classical opioid analgesia face a lack of selective tool compounds that avoid direct μ-opioid receptor binding. Kyotorphin fills this gap as the prototypical Kyotorphin receptor agonist (IC50 20.8 nM), offering 4.2× higher analgesic potency than Met-enkephalin via endogenous opioid release.
• Validated receptor binding affinity: IC50 20.8 nM; enables quantitative screening of novel Kyotorphin receptor ligands
• In vivo efficacy: ED50 34.7 nmol/mouse (tail-pinch); superior to neo-kyotorphin (ED50 195 nmol/mouse)
• High purity (≥98%); soluble in DMSO; global shipping with full analytical documentation
Molecular FormulaC15H23N5O4
Molecular Weight337.37 g/mol
CAS No.70904-56-2
Cat. No.B1673678
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Kyotorphin Procurement Guide
Kyotorphin (L-tyrosyl-L-arginine) is an endogenous neuroactive dipeptide first isolated from bovine brain in 1979 [1]. It functions as an analgesic agent via an indirect opioid mechanism, triggering the release of Met-enkephalin from brain and spinal cord slices rather than binding directly to classical opioid receptors [2]. Its analgesic potency, when administered intracisternally to mice, is approximately 4.2 times greater than that of Met-enkephalin [3]. As a small dipeptide with a molecular weight of 337.38 Da and good solubility in DMSO, Kyotorphin serves as a critical tool compound for investigating non-classical opioid signaling pathways, the physiology of endogenous pain modulation, and as a scaffold for developing novel analgesics with reduced abuse liability [4].
Indirect mechanism without direct μ-opioid receptor binding
DMSO-soluble dipeptide for in vivo and in vitro pain research
[1] Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser. Nature, 282(5737), 410-412. DOI: 10.1038/282410a0. View Source
[2] Ueda, H. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in Medical Technology, 3, 662697. DOI: 10.3389/fmedt.2021.662697. View Source
[3] Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). Morphine-like analgesia by a new dipeptide, L-tyrosyl-L-arginine (Kyotorphin) and its analogue. European Journal of Pharmacology, 55(1), 109-111. DOI: 10.1016/0014-2999(79)90154-7. View Source
[4] Perazzo, J., Lopes-Ferreira, M., Sá Santos, S., Serrano, I., Pinto, A., & Lima, S. C. (2017). Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives. Frontiers in Pharmacology, 7, 530. DOI: 10.3389/fphar.2016.00530. View Source
Kyotorphin Analog Selection Guide
Direct substitution of Kyotorphin with structurally similar dipeptides or even its own endogenous precursor (neo-kyotorphin) is scientifically unsound due to quantifiable differences in receptor binding affinity, functional selectivity, and metabolic stability. For instance, while the dipeptide L-leucine-L-arginine (Leu-Arg) binds the Kyotorphin receptor with high affinity (IC50 11.2 nM vs 20.8 nM for Kyotorphin), it acts as a potent antagonist, failing to activate downstream G-protein signaling [1]. Similarly, the pentapeptide neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg), which contains the Kyotorphin unit, exhibits significantly lower in vivo analgesic potency (ED50 195 nmol/mouse) compared to Kyotorphin itself (ED50 34.7 nmol/mouse) [2]. Furthermore, the rapid enzymatic degradation of native Kyotorphin by aminopeptidases necessitates specific stabilized analogs (e.g., D-Kyotorphin, N-methylated derivatives) for in vivo studies requiring systemic administration, precluding the use of generic, unmodified dipeptide stocks [3]. These critical differences in potency, efficacy, and stability directly impact experimental outcomes and compound selection decisions.
Leu-Arg shows higher binding affinity but acts as antagonist; functional agonism may not transfer.
Neo-kyotorphin precursor exhibits ~5.6× lower in vivo response; potency and mechanism differ.
Unmodified dipeptides undergo rapid aminopeptidase degradation; systemic stability may not replicate.
[1] Ueda, H., Yoshihara, Y., Misawa, H., Fukushima, N., Katada, T., Ui, M., Takagi, H., & Satoh, M. (1989). The Kyotorphin (Tyrosine-Arginine) Receptor and a Selective Reconstitution with Purified Gi, Measured with GTPase and Phospholipase C Assays. Journal of Biological Chemistry, 264(7), 3732-3741. View Source
[2] Fukui, K., Shiomi, H., Takagi, H., Hayashi, K., Kiso, Y., & Kitagawa, K. (1983). Isolation from bovine brain of a novel analgesic pentapeptide, neo-kyotorphin, containing the Tyr-Arg (kyotorphin) unit. Neuropharmacology, 22(2), 191-196. DOI: 10.1016/0028-3908(83)90008-4. View Source
[3] Ueda, H., Ge, M., Satoh, M., & Takagi, H. (1987). Non-opioid analgesia of the neuropeptide, neo-kyotorphin and possible mediation by inhibition of GABA release in the mouse brain. Peptides, 8(5), 905-909. DOI: 10.1016/0196-9781(87)90079-9. View Source
Kyotorphin Quantitative Data Sheet
In Vivo Analgesic Potency vs. Met-Enkephalin
Kyotorphin demonstrates 4.2-fold higher analgesic potency than Met-enkephalin following intracisternal administration in mice, a key differentiator for studies where dose-sparing or enhanced efficacy is critical [1].
In vivo potency vs. Met-enkephalinHead-to-head
Kyotorphin ED50 34.7 nmol/mouse
vsMet-enkephalin ED50 145.7 nmol/mouse
4.2-fold higher reported response
Reported higher in vivo response in tail-pinch model
Met-enkephalin: ED50 = 145.7 nmol/mouse (estimated from 4.2x potency ratio)
Quantified Difference
4.2-fold higher potency (Kyotorphin vs. Met-enkephalin)
Conditions
Mouse tail-pinch test, intracisternal injection
Why This Matters
This significant potency advantage (4.2x) is a primary driver for selecting Kyotorphin over Met-enkephalin for in vivo pain research, enabling the use of lower doses and potentially revealing a larger therapeutic window.
AnalgesiaOpioidNeuropeptide
[1] Shiomi, H., Ueda, H., & Takagi, H. (1981). Isolation and identification of an analgesic opioid dipeptide kyotorphin (Tyr-Arg) from bovine brain. Neuropharmacology, 20(7), 633-638. DOI: 10.1016/0028-3908(81)90109-X. View Source
In Vivo Analgesic Efficacy vs. Neo-Kyotorphin
Kyotorphin is substantially more potent than its larger endogenous precursor, neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg), when directly compared in the same analgesic assay [1].
In vivo potency vs. neo-kyotorphinHead-to-head
Kyotorphin ED50 34.7 nmol/mouse
vsNeo-kyotorphin ED50 195 nmol/mouse
5.6-fold higher reported response
Active dipeptide shows higher potency than endogenous precursor
Precursor context may differ; only for kyotorphinergic pathway studies
PainEndogenous PeptidesAnalgesia
Evidence Dimension
In vivo analgesic potency (ED50)
Target Compound Data
ED50 = 34.7 nmol/mouse
Comparator Or Baseline
Neo-kyotorphin: ED50 = 195 nmol/mouse
Quantified Difference
5.6-fold higher potency (Kyotorphin vs. Neo-kyotorphin)
Conditions
Mouse tail-pinch test, intracisternal injection
Why This Matters
This 5.6-fold potency difference directly informs researchers studying the kyotorphinergic system that the active dipeptide itself, not its larger precursor, is the appropriate tool for establishing dose-response relationships and pharmacological benchmarks.
PainEndogenous PeptidesAnalgesia
[1] Fukui, K., Shiomi, H., Takagi, H., Hayashi, K., Kiso, Y., & Kitagawa, K. (1983). Isolation from bovine brain of a novel analgesic pentapeptide, neo-kyotorphin, containing the Tyr-Arg (kyotorphin) unit. Neuropharmacology, 22(2), 191-196. DOI: 10.1016/0028-3908(83)90008-4. View Source
Receptor Binding Affinity vs. Dipeptide Analogs
Kyotorphin exhibits a distinct binding affinity (IC50) for its specific G-protein coupled receptor compared to structurally related dipeptides, with some analogs (e.g., Leu-Arg) showing higher affinity but antagonist activity [1].
Receptor binding vs. dipeptide analogsReported
Kyotorphin IC50 20.8 nM
vsLeu-Arg 11.2 nM (antagonist), Phe-Arg 12.7 nM
~2× lower affinity than antagonist, >10× higher than Tyr-Lys
Kyotorphin is ~2x less potent than Leu-Arg but ~5-10x more potent than Tyr-Lys and other dipeptides
Conditions
Competition binding assay using 3H-kyotorphin on rat brain membranes
Why This Matters
This binding profile establishes Kyotorphin as the prototypical agonist for its receptor system, providing a quantitative baseline for evaluating novel agonists and antagonists. The data also highlights why Leu-Arg (high affinity antagonist) cannot be substituted for Kyotorphin (lower affinity agonist) in functional studies.
Receptor PharmacologyBinding AssayGPCR
[1] Ueda, H. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in Medical Technology, 3, 662697. DOI: 10.3389/fmedt.2021.662697. View Source
DPP Inhibition vs. Dipeptide Analogs
Kyotorphin demonstrates a unique, selective inhibitory profile against dipeptidyl peptidase (DPP), a key enkephalin-degrading enzyme, distinguishing its mechanism from other related peptides like neo-kyotorphin [1].
Monkey brain homogenate model; relevance may require confirmation
EnzymologyEnkephalinaseProtease Inhibition
Evidence Dimension
Enzyme inhibition (IC50) against DPP
Target Compound Data
IC50 = 18 μM (non-competitive inhibition, Ki = 6 μM)
Comparator Or Baseline
Neo-kyotorphin: IC50 = 306 μM against DPP
Quantified Difference
17-fold higher inhibitory potency for Kyotorphin
Conditions
Enzymatic assay using monkey brain homogenates
Why This Matters
This 17-fold difference in DPP inhibition points to a dual mechanism for Kyotorphin (receptor-mediated Met-enkephalin release combined with enzymatic stabilization of released enkephalins) that is absent in neo-kyotorphin, a crucial consideration for studies on enkephalin turnover.
EnzymologyEnkephalinaseProtease Inhibition
[1] Hiranuma, T., Iwao, K., & Oka, T. (1998). Inhibitory effects of the analgesic neuropeptides kyotorphin and neo-kyotorphin on enkephalin-degrading enzymes from monkey brain. Neuroscience Letters, 241(2-3), 75-78. DOI: 10.1016/S0304-3940(98)00007-X. View Source
Kyotorphin Validated Applications
Non-Classical Opioid Signaling Mechanisms
Use Kyotorphin as the prototypical agonist for the Kyotorphin receptor. Its 4.2-fold higher analgesic potency than Met-enkephalin [1] and its unique mechanism of inducing endogenous opioid release [2] make it an essential tool for dissecting G-protein coupled receptor (GPCR) pathways distinct from classical μ-opioid receptor signaling. This is critical for developing novel analgesics with reduced side effect profiles.
Pain Pathway & Analgesic Tone Modulation
Employ Kyotorphin in vivo to map central pain circuits. Its potent activity in the tail-pinch test (ED50 34.7 nmol/mouse) [3] and long duration of action compared to Met-enkephalin [4] provide a robust pharmacological window for behavioral and electrophysiological studies aimed at understanding the physiological role of the kyotorphinergic system in pain modulation.
Receptor Antagonist & Agonist Validation
Utilize Kyotorphin as the reference agonist in receptor binding assays. Its well-characterized binding affinity (IC50 20.8 nM) [5] serves as a quantitative benchmark for screening and validating novel Kyotorphin receptor ligands, such as derivatives designed for enhanced metabolic stability or brain permeability. The known antagonist, Leu-Arg (IC50 11.2 nM), provides a control for functional selectivity.
Enkephalinase-Independent Analgesia Pathways
Leverage Kyotorphin's unique inhibitory profile against dipeptidyl peptidase (IC50 18 μM) [6] to study the interplay between enkephalin release and degradation. Unlike direct enkephalinase inhibitors, Kyotorphin provides a more nuanced tool for examining how the endogenous opioid system can be modulated upstream of receptor activation, offering insights into mechanisms of pain resilience and vulnerability.
Application
Selection Property
Validation Focus
Non-classical opioid signaling studies
Met-enkephalin release assay fit
GPCR pathway distinct from μ-opioid receptor
Central pain circuit mapping
In vivo analgesic response profile
Behavioral and electrophysiological model endpoints
Kyotorphin receptor ligand screening
Binding affinity benchmark (reported IC50)
Functional selectivity (agonist vs. antagonist)
Enkephalin turnover studies
DPP inhibition profile
Enkephalin release/degradation interplay
[1] Shiomi, H., Ueda, H., & Takagi, H. (1981). Isolation and identification of an analgesic opioid dipeptide kyotorphin (Tyr-Arg) from bovine brain. Neuropharmacology, 20(7), 633-638. DOI: 10.1016/0028-3908(81)90109-X. View Source
[2] Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser. Nature, 282(5737), 410-412. DOI: 10.1038/282410a0. View Source
[3] Fukui, K., Shiomi, H., Takagi, H., Hayashi, K., Kiso, Y., & Kitagawa, K. (1983). Isolation from bovine brain of a novel analgesic pentapeptide, neo-kyotorphin, containing the Tyr-Arg (kyotorphin) unit. Neuropharmacology, 22(2), 191-196. DOI: 10.1016/0028-3908(83)90008-4. View Source
[4] Vaught, J. L., & Chipkin, R. E. (1982). A characterization of kyotorphin (Tyr-Arg)-induced antinociception. European Journal of Pharmacology, 79(3-4), 167-173. DOI: 10.1016/0014-2999(82)90622-7. View Source
[5] Ueda, H. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in Medical Technology, 3, 662697. DOI: 10.3389/fmedt.2021.662697. View Source
[6] Hiranuma, T., Iwao, K., & Oka, T. (1998). Inhibitory effects of the analgesic neuropeptides kyotorphin and neo-kyotorphin on enkephalin-degrading enzymes from monkey brain. Neuroscience Letters, 241(2-3), 75-78. DOI: 10.1016/S0304-3940(98)00007-X. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.